molecular formula C₂₃H₂₄BrP B113698 (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide CAS No. 1530-34-3

(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide

Cat. No.: B113698
CAS No.: 1530-34-3
M. Wt: 411.3 g/mol
InChI Key: FTMCNCGWNJMMQS-UHFFFAOYSA-M
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Description

(3-Methyl-2-butenyl)triphenyl-phosphonium bromide (CAS 1530-34-3) is a quaternary phosphonium salt with the molecular formula C23H24P+·Br⁻ and a molecular weight of 403.31 g/mol (approximate, based on substituent analysis) . The compound features a 3-methyl-2-butenyl (prenyl) group attached to a triphenylphosphonium core. This alkenyl substituent imparts distinct electronic and steric properties, making it useful in organic synthesis, particularly in Wittig reactions for olefin formation. Phosphonium salts like this are valued for their stability and ability to act as precursors to ylides, which are pivotal in carbon-carbon bond-forming reactions .

Properties

IUPAC Name

3-methylbut-2-enyl(triphenyl)phosphanium;bromide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMCNCGWNJMMQS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H24BrP
Source PubChem
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DSSTOX Substance ID

DTXSID30934647
Record name (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
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Molecular Weight

411.3 g/mol
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CAS No.

1530-34-3
Record name Phosphonium, (3-methyl-2-buten-1-yl)triphenyl-, bromide (1:1)
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Record name (3-Methylbut-2-enyl)triphenylphosphonium bromide
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Record name (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
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Record name (3-methylbut-2-enyl)triphenylphosphonium bromide
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Preparation Methods

Silver Salt Metathesis

A PMC study (PMC2968230) describes anion exchange via silver triflate (AgOTf) to convert phosphonium salts with undesired counterions into the bromide form. For example:
(3-Methyl-2-butenyl)triphenyl-phosphonium X+AgBr(3-Methyl-2-butenyl)triphenyl-phosphonium Br+AgX\text{(3-Methyl-2-butenyl)triphenyl-phosphonium X} + \text{AgBr} \rightarrow \text{(3-Methyl-2-butenyl)triphenyl-phosphonium Br} + \text{AgX}
This method is useful for purifying salts synthesized via halide-free routes.

Critical Challenges and Solutions

  • Byproduct Formation :
    Elimination products (e.g., 3-methyl-1,3-butadiene) may form at elevated temperatures. Mitigation strategies include:

    • Using excess alkyl bromide (1.2 equiv).

    • Maintaining temperatures below 80°C.

  • Purification :
    Recrystallization from ethanol/water (3:1 v/v) removes residual triphenylphosphine and alkyl bromide .

Chemical Reactions Analysis

Substitution Reactions

The bromide ion in this compound acts as a leaving group, enabling nucleophilic substitution reactions. Its reactivity is influenced by the bulky triphenylphosphonium group, which sterically hinders backside attack in Sₙ2 mechanisms.

Key observations :

  • Nucleophilic displacement : Reacts with nucleophiles (e.g., hydroxide, thiols) under mild conditions (25–60°C) to form substituted phosphonium derivatives .

  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates .

Example reaction :

 C H P CH C CH CH Br +NaSH C H P CH C CH CH SH +NaBr\text{ C H P CH C CH CH Br }+\text{NaSH}\rightarrow \text{ C H P CH C CH CH SH }+\text{NaBr}

Oxidation and Reduction

The compound participates in redox reactions due to the phosphonium center and unsaturated allyl group:

Reaction Type Conditions Reagents Products
OxidationAcidic, 50–80°CH₂O₂, KMnO₄Phosphine oxide + carboxylic acid
ReductionH₂/Pd-C, 1–3 atmHydrogen gasTriphenylphosphine + alkyl bromide

Mechanistic notes :

  • Oxidation : The allylic double bond undergoes epoxidation or cleavage to form carbonyl derivatives .

  • Reduction : Catalytic hydrogenation cleaves the C-P bond, yielding triphenylphosphine and 3-methyl-2-butenyl bromide .

Alkylation and Coupling Reactions

The compound serves as a precursor in Wittig-like reactions for synthesizing alkenes:

Procedure :

  • Deprotonation with strong bases (e.g., LiHMDS, NaH) generates a ylide.

  • Reaction with aldehydes/ketones produces substituted alkenes via a concerted mechanism .

Example :

 C H P CH C CH CH Br +RCHORCH CH C CH CH + C H PO+HBr\text{ C H P CH C CH CH Br }+\text{RCHO}\rightarrow \text{RCH CH C CH CH }+\text{ C H PO}+\text{HBr}

Yield optimization :

  • Temperature : −78°C to 0°C minimizes side reactions.

  • Solvent : THF or DMF improves ylide stability .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes degradation:

  • Primary pathway : C-P bond cleavage releases triphenylphosphine and 3-methyl-2-butenyl bromide .

  • Secondary pathway : Elimination of HBr forms a conjugated diene .

Kinetic data :

Activation energy E =98.5textkJmol(T=150200°C,textinertatmosphere)[1]\text{Activation energy E }=98.5\\text{kJ mol}\quad (T=150–200°C,\\text{inert atmosphere})[1]

Role in Drug Delivery Systems

The compound’s cationic nature facilitates mitochondrial accumulation via membrane potential-driven transport. Chemical modifications (e.g., conjugation with antioxidants) enhance its therapeutic utility:

Case study :

  • Conjugation with ubiquinone yielded MitoQ, a mitochondrial antioxidant with improved bioavailability .

Scientific Research Applications

Biological Research

  • Mitochondrial Function Studies : MitoQ is instrumental in studying mitochondrial dynamics and function due to its selective accumulation in mitochondria. It helps researchers understand the role of oxidative stress in diseases such as neurodegeneration and cancer .
  • Therapeutic Potential : MitoQ has shown promise in preclinical studies for treating conditions associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders like Parkinson's disease .

Organic Synthesis

  • Catalysis : The compound is utilized in various catalytic reactions, particularly those involving radical mechanisms. Its phosphonium group can stabilize intermediates, facilitating reactions that would otherwise be challenging .
  • Synthesis of Other Compounds : MitoQ serves as a precursor in synthesizing other triphenylphosphonium derivatives, which are valuable in organic chemistry for their reactivity and stability.

Industrial Applications

  • Biochemical Advancements : In industry, MitoQ contributes to advancements in biochemistry by providing insights into mitochondrial-targeted drug design and development .
  • Antioxidant Formulations : Due to its antioxidant properties, MitoQ is explored for incorporation into various formulations aimed at reducing oxidative stress in industrial processes.

Case Study 1: Neuroprotection

A study published in Nature Reviews Neuroscience investigated the effects of MitoQ on neuronal cells exposed to oxidative stress. The results demonstrated that treatment with MitoQ significantly reduced cell death and improved mitochondrial function, highlighting its potential as a neuroprotective agent .

Case Study 2: Cardiovascular Health

Research published in Circulation examined the impact of MitoQ on heart function in models of ischemia-reperfusion injury. The findings indicated that MitoQ administration led to improved cardiac function and reduced markers of oxidative damage, suggesting therapeutic potential for heart disease .

Mechanism of Action

The mechanism of action of (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide involves its ability to target mitochondria. Once inside the mitochondria, it acts as an antioxidant, reducing oxidative stress by neutralizing free radicals. This action helps in protecting cells from damage and maintaining cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (3-Methyl-2-butenyl)triphenyl-phosphonium bromide, it is compared with structurally analogous phosphonium salts below. Key differences in substituents, molecular weights, and applications are highlighted.

Table 1: Comparative Analysis of Phosphonium Salts

Compound Name (CAS) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound (1530-34-3) 3-Methyl-2-butenyl (prenyl) C23H24PBr ~403.31 Wittig reactions; olefin synthesis
Triphenyl(2-thienylmethyl)phosphonium bromide (23259-98-5) 2-Thienylmethyl C23H20BrPS 439.35 Materials science; thiophene-based electronics
(Carbomethoxymethyl)triphenylphosphonium bromide (1779-58-4) Methoxycarbonylmethyl C22H22BrO2P 437.29 Wittig reagent; ester-functionalized intermediates
[4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide (N/A) 4-Methoxycarbonylbenzyl C28H26BrO2P 521.37 Liquid crystal ligand synthesis; stereoselective alkenation
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (61240-20-8) 3,4,5-Trimethoxybenzyl C28H28BrO3P 523.41 Drug delivery (enhanced solubility via methoxy groups)
Decyltriphenylphosphonium bromide (N/A) Decyl (C10H21) C28H34PBr 481.44 Mitochondrial targeting; pro-apoptotic agent
Triphenylpropargylphosphonium bromide (N/A) Propargyl (HC≡C-CH2) C21H20BrP 399.26 Click chemistry; alkyne-functionalized reagents

Key Structural and Functional Comparisons

Substituent Electronic Effects The 3-methyl-2-butenyl group in the target compound provides a conjugated alkenyl system, enhancing ylide stability in Wittig reactions compared to non-conjugated substituents like the decyl chain in Decyltriphenylphosphonium bromide . Aromatic substituents (e.g., 3,4,5-trimethoxybenzyl) increase electron density and steric bulk, which may reduce reactivity in ylide formation but improve solubility in polar solvents .

Applications in Organic Synthesis

  • Ester-containing salts (e.g., Carbomethoxymethyl and Methoxycarbonylbenzyl derivatives) are preferred for synthesizing α,β-unsaturated esters, critical in polymer and liquid crystal research .
  • Thienylmethyl and propargyl derivatives are specialized for heterocyclic and click chemistry applications, respectively .

Biological Relevance

  • Decyltriphenylphosphonium bromide is used in mitochondrial-targeted therapies due to its lipophilic alkyl chain, which facilitates membrane penetration. In contrast, the shorter alkenyl chain of the target compound limits such biodistribution .

Physical Properties

  • Melting points vary significantly: Triphenyl(2-thienylmethyl)phosphonium bromide melts at 275°C , while [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide has a lower melting range (245–248°C ) due to ester group plasticity .

Biological Activity

(3-Methyl-2-butenyl)triphenyl-phosphonium bromide, a phosphonium salt with the molecular formula C23_{23}H24_{24}BrP and CAS number 1530-34-3, has garnered attention for its potential biological activities, particularly in drug delivery and antimicrobial applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Weight : 411.31 g/mol
  • Molecular Formula : C23_{23}H24_{24}BrP
  • Purity : Typically above 98%
  • Storage : Recommended in an inert atmosphere at room temperature

The biological activity of this compound primarily stems from its ability to target mitochondria. This compound is structurally similar to other triphenylphosphonium (TPP) derivatives known for their mitochondrial localization properties. TPP moieties facilitate the accumulation of drugs within mitochondria, enhancing therapeutic efficacy against various diseases, including cancer and neurodegenerative disorders .

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have indicated that phosphonium salts exhibit significant antimicrobial properties against a range of microorganisms, including bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disrupting microbial membranes and inhibiting growth .
  • Mitochondrial Targeting :
    • Research highlights the role of this compound in enhancing drug delivery systems aimed at mitochondria. For instance, it has been functionalized in liposomal formulations to improve the delivery of chemotherapeutic agents like doxorubicin to cancer cells, triggering oxidative stress and apoptosis .

Case Studies

StudyFocusFindings
Romano et al. (2022)Drug DeliveryDemonstrated that TPP-functionalized liposomes enhanced mitochondrial drug uptake and cytotoxicity in cancer cells compared to non-functionalized liposomes .
Antimicrobial ResearchAntimicrobial EfficacyShowed that phosphonium compounds effectively inhibited the growth of various pathogens, suggesting potential for use in antimicrobial treatments .
Mitochondrial Dysfunction StudiesDisease ModelsExplored the role of mitochondrial-targeted therapies in treating neurodegenerative diseases, with promising results in improving mitochondrial function and reducing cell death .

Research Findings

Recent investigations into this compound have revealed several key findings:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines when used in conjunction with chemotherapeutics, enhancing the overall efficacy of treatment protocols .
  • Mechanisms of Action : It has been shown to induce apoptosis through mitochondrial pathways, which is critical for developing therapies targeting resistant cancer types .
  • Formulation Development : Its incorporation into drug delivery systems has led to improved pharmacokinetics and biodistribution profiles for anticancer drugs .

Q & A

Q. How can computational methods predict reactivity in novel applications?

  • DFT Calculations : Model ylide formation energetics and transition states for alkene synthesis.
  • Molecular Dynamics : Simulate interactions with mitochondrial membranes to optimize targeting moieties .

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